molecular formula C20H29NO3 B2898773 Tert-butyl 2-hexyl-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate CAS No. 2174011-36-8

Tert-butyl 2-hexyl-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate

Cat. No.: B2898773
CAS No.: 2174011-36-8
M. Wt: 331.456
InChI Key: SWDDPDJTKZTEEB-UHFFFAOYSA-N
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Description

Tert-butyl 2-hexyl-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate is a synthetic organic compound with the molecular formula C20H29NO3 and a molecular weight of 331.46 g/mol . This compound is part of the tetrahydroquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-hexyl-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hexyl-substituted aniline derivative with a suitable carbonyl compound, followed by cyclization and esterification to introduce the tert-butyl ester group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-hexyl-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 2-hexyl-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-hexyl-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-hexyl-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate is unique due to its specific hexyl substitution, which can influence its chemical reactivity and biological activity. This substitution can enhance its lipophilicity, potentially improving its ability to interact with lipid membranes and hydrophobic pockets in proteins.

Properties

IUPAC Name

tert-butyl 2-hexyl-4-oxo-2,3-dihydroquinoline-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO3/c1-5-6-7-8-11-15-14-18(22)16-12-9-10-13-17(16)21(15)19(23)24-20(2,3)4/h9-10,12-13,15H,5-8,11,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWDDPDJTKZTEEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1CC(=O)C2=CC=CC=C2N1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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